molecular formula C34H38Cl2FN3O4 B605068 4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 1818393-16-6

4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid

货号 B605068
CAS 编号: 1818393-16-6
分子量: 642.5934
InChI 键: YJCZPJQGFSSFOL-MNZPCBJKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AA-115, also known as APG-115, is a highly potent, chemically stable and efficacious MDM2 inhibitor, which has entered clinical development for cancer treatment. AA-115 has a very high affinity to MDM2 (Ki < 1 nM), potent cellular activity, and an excellent oral pharmacokinetic profile. Compound 60 is capable of achieving complete and longlasting tumor regression in vivo and is currently in phase I clinical trials for cancer treatment.

科学研究应用

Oncology: Melanoma and Solid Tumors

Alrizomadlin has been studied for its efficacy in treating various solid tumors, including melanoma. It functions as an MDM2/p53 inhibitor, which can restore TP53 function, leading to p53-mediated apoptosis in tumor cells with wild-type TP53 and/or MDM2 amplification . This mechanism is particularly valuable in cancers that have progressed on PD-1/PD-L1 inhibitors, offering a new avenue for treatment where other therapies may have failed.

Hematology: Acute Myeloid Leukemia (AML)

In the realm of hematologic malignancies, Alrizomadlin is being investigated for its therapeutic potential in AML. It is being evaluated both as monotherapy and in combination with 5-Azacitidine (AZA), focusing on patients with relapsed or refractory AML . The compound’s ability to activate p53-mediated apoptosis presents a promising strategy for combating this challenging condition.

Immunomodulation

Beyond direct antitumor activity, Alrizomadlin also exhibits properties as an immunomodulator. This aspect of the compound could be leveraged to enhance the body’s immune response against tumors, potentially restoring antitumor activity in patients with cancers resistant or intolerant to immunooncology (I-O) drugs .

Neurology: Malignant Peripheral Nerve Sheath Tumor (MPNST)

Alrizomadlin’s application extends to neurological malignancies such as MPNST. Its role as an MDM2/p53 inhibitor is being explored to determine its effectiveness in treating this rare and aggressive form of cancer .

Sarcomas: Liposarcoma

For patients with well-differentiated/dedifferentiated liposarcoma, Alrizomadlin is under study to assess its capacity to induce tumor cell apoptosis. Given the limited treatment options for this type of sarcoma, the compound’s research holds significant clinical importance .

Lung Cancer: Non-Small Cell Lung Cancer (NSCLC)

In lung cancer research, specifically NSCLC, Alrizomadlin is being tested for its antitumor activity. The focus is on patients with NSCLC that progressed on available standard therapy, exploring new therapeutic strategies .

Genetic Mutations: ATM Mutation Solid Tumors

Alrizomadlin is also being evaluated for its effectiveness in treating solid tumors with ATM mutations. These mutations often lead to treatment resistance, and Alrizomadlin’s mechanism of action could provide a novel approach to overcoming this challenge .

Molecular Pathways: AKT and ERK Inhibition

On a molecular level, Alrizomadlin has been shown to inhibit key signaling pathways such as AKT and ERK. These pathways are crucial for cell survival and proliferation, and their inhibition by Alrizomadlin could lead to effective strategies in cancer treatment .

属性

InChI

InChI=1S/C34H38Cl2FN3O4/c1-2-40-27(28(41)39-32-16-13-31(14-17-32,15-18-32)30(43)44)25(21-7-6-8-23(36)26(21)37)34(33(40)11-4-3-5-12-33)22-10-9-20(35)19-24(22)38-29(34)42/h6-10,19,25,27H,2-5,11-18H2,1H3,(H,38,42)(H,39,41)(H,43,44)/t25-,27+,31?,32?,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCZPJQGFSSFOL-MNZPCBJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(C2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@H]([C@@H]([C@]2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38Cl2FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alrizomadlin

CAS RN

1818393-16-6
Record name APG-115
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1818393166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALRIZOMADLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15QAU0SI9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。